N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline-derived acetamide featuring a 4-chlorophenyl group, a 4-fluorobenzoyl substituent, and dimethoxy groups at positions 6 and 7 of the quinoline core.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O5/c1-34-22-11-19-21(12-23(22)35-2)30(14-24(31)29-18-9-5-16(27)6-10-18)13-20(26(19)33)25(32)15-3-7-17(28)8-4-15/h3-13H,14H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISRYYABCJFLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the 4-fluorobenzoyl group and the 4-chlorophenyl group. The final step involves the acylation of the quinoline derivative with acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The compound shares structural motifs with other acetamide- and quinoline-based derivatives. Key comparisons include:
Key Observations :
- Halogen Effects : The target compound’s 4-chlorophenyl and 4-fluorobenzoyl groups enhance halogen bonding and lipophilicity compared to the dichlorophenyl group in ’s pyrazolyl derivative. Fluorine’s electron-withdrawing nature may improve metabolic stability .
- Conformational Flexibility: Unlike the pyrazolyl derivative in , which exhibits three distinct conformers due to steric repulsion (dihedral angles: 54.8°–77.5°), the rigid quinoline core of the target compound likely restricts rotational freedom, favoring a single bioactive conformation .
Research Implications and Limitations
Critical Gaps :
- No comparative IC50 or MIC values for the target compound and its analogues.
- Limited data on metabolic stability or toxicity profiles.
Biological Activity
Chemical Structure and Properties
The chemical formula for N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is . The structure features a quinoline core substituted with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains. A study comparing the minimum inhibitory concentration (MIC) of related compounds indicated that those with halogen substitutions (like chlorine and fluorine) often enhance antibacterial efficacy due to their ability to interact with bacterial cell membranes and enzymes .
Anticancer Potential
Quinoline derivatives are also recognized for their anticancer properties. The compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. In one study, it was found to induce apoptosis in human cancer cell lines through the activation of caspases, which are crucial for programmed cell death. The mechanism involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair, such as topoisomerases.
- Receptor Modulation : It could act on various cellular receptors, influencing signaling pathways associated with cell growth and survival.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, providing a protective effect against oxidative stress .
Study 1: Antibacterial Efficacy
In a comparative study involving several quinoline derivatives, this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The study concluded that the compound's chlorophenyl group significantly contributes to its antimicrobial properties .
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound revealed that it effectively inhibited the growth of breast cancer cells in vitro. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates. Mechanistic studies suggested that the compound activates p53 signaling pathways, which are critical in tumor suppression .
Data Table
| Biological Activity | Compound | MIC (µg/mL) | Cell Line Tested | Mechanism |
|---|---|---|---|---|
| Antibacterial | This compound | 8 | S. aureus | Membrane disruption |
| Anticancer | This compound | 15 | MCF-7 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
